molecular formula C13H13ClO B15340330 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene

4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene

Cat. No.: B15340330
M. Wt: 220.69 g/mol
InChI Key: OYTZWHUQSBNEOO-UHFFFAOYSA-N
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Description

4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a cyclobutylmethoxy group, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorobenzene

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include the use of reagents such as cyclobutylmethyl chloride and ethynylating agents under anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or alkanes.

  • Substitution: Introduction of various functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in cross-coupling reactions, while the chloro and cyclobutylmethoxy groups influence the compound's reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-Chloro-1-(cyclobutylmethoxy)-2-nitrobenzene

  • 4-Chloro-1-(cyclobutylmethoxy)-2-methylbenzene

This comprehensive overview highlights the significance of 4-Chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C13H13ClO

Molecular Weight

220.69 g/mol

IUPAC Name

4-chloro-1-(cyclobutylmethoxy)-2-ethynylbenzene

InChI

InChI=1S/C13H13ClO/c1-2-11-8-12(14)6-7-13(11)15-9-10-4-3-5-10/h1,6-8,10H,3-5,9H2

InChI Key

OYTZWHUQSBNEOO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)OCC2CCC2

Origin of Product

United States

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